Cysteine sulfinic acid

描述

Historical Context of Cysteine Oxidation Research

The study of cysteine oxidation has evolved significantly over the decades. Initially, the focus was on the detrimental effects of oxidative stress, where the oxidation of cysteine residues was seen as a hallmark of cellular damage. The thiol group of cysteine is particularly susceptible to oxidation, leading to the formation of various oxidized species. wikipedia.org For a long time, the more highly oxidized forms, such as sulfinic and sulfonic acids, were considered endpoints of irreversible protein damage. acs.orgnih.gov

A pivotal shift in this paradigm came with the discovery of enzymes that could reverse some of these oxidative modifications. A landmark in this area was the identification of sulfiredoxin (Srx), an enzyme capable of reducing cysteine sulfinic acid back to cysteine in certain proteins, notably peroxiredoxins. acs.orgnih.govrsc.org This discovery challenged the notion of irreversibility and opened the door to the possibility that this compound could be a regulated post-translational modification involved in signaling pathways. acs.orgnih.gov

Overview of Oxidative Cysteine Modifications and their Biological Relevance

Cysteine residues in proteins are highly reactive and can undergo a variety of oxidative post-translational modifications (Oxi-PTMs), each with distinct chemical properties and biological consequences. acs.orgfrontiersin.org These modifications are central to redox-dependent cell signaling. nih.gov The initial product of cysteine oxidation by ROS is typically cysteine sulfenic acid (Cys-SOH). nih.govacs.orgscispace.com This transient intermediate can then undergo several fates. It can react with another thiol to form a disulfide bond, a modification crucial for the structural integrity and function of many proteins. scispace.comahajournals.org It can also be further oxidized to the more stable this compound (Cys-SO₂H) or the generally irreversible cysteine sulfonic acid (Cys-SO₃H). nih.gov Other important oxidative modifications include S-nitrosylation and S-glutathionylation. acs.orgnih.gov

These modifications are not random events but are often highly specific and regulated, acting as molecular switches that can alter a protein's activity, localization, or interaction with other molecules. frontiersin.orgahajournals.org For example, the oxidation of specific cysteine residues in enzymes like protein tyrosine phosphatases can lead to their inactivation, thereby modulating signaling cascades. nih.gov The reversible nature of many of these modifications, including the reduction of this compound by sulfiredoxin, allows for dynamic control over cellular processes in response to changes in the redox environment. acs.orgnih.gov

This compound within the Cysteine Redoxome and its Chemical Reactivity in Biological Systems

The "cysteine redoxome" encompasses the entire complement of cysteine-containing proteins and their various oxidative states within a cell. This compound is a key component of this complex network. rsc.org While historically viewed as an irreversible mark of damage, it is now clear that the formation of this compound can be a regulated and functionally significant event. rsc.orgnih.gov In fact, it's estimated that a significant percentage of accessible cysteines in the human proteome may exist as sulfinic acid. nih.gov

The formation of this compound can occur through the further oxidation of a cysteine sulfenic acid intermediate. nih.gov The stability and reactivity of this compound are distinct from other Oxi-PTMs. It is generally more stable than the transient sulfenic acid. nih.gov At physiological pH, the sulfinic acid group is negatively charged. rsc.orgnih.gov

A critical aspect of its biological role is its enzymatic reduction back to cysteine. The enzyme sulfiredoxin (Srx) specifically recognizes and reduces this compound in certain proteins, most notably the 2-Cys peroxiredoxins (Prxs). nih.govnih.gov This ATP-dependent reaction proceeds through a sulfinic phosphoryl ester intermediate. nih.govnih.govelsevierpure.com The ability of Srx to reverse this modification underscores the role of this compound as a regulatory switch in peroxide-mediated signaling. nih.govnih.gov

The formation of a stabilized this compound has been shown to be crucial for the function of certain proteins, such as the Parkinsonism-associated protein DJ-1. nih.govnih.gov In this context, the oxidation to sulfinic acid is not a damaging event but a necessary modification for the protein's protective function. nih.govnih.gov The chemical reactivity of this compound, particularly its interaction with enzymes like sulfiredoxin, is central to its role as a signaling molecule in the intricate network of the cysteine redoxome. rsc.orgrsc.org

| Feature | Description |

| Formation | Primarily through the oxidation of cysteine sulfenic acid. nih.gov |

| Stability | More stable than the transient cysteine sulfenic acid intermediate. nih.gov |

| Charge at physiological pH | Negatively charged. rsc.orgnih.gov |

| Reversibility | Can be enzymatically reduced back to cysteine by sulfiredoxin (Srx). acs.orgnih.govnih.govnih.gov |

| Biological Role | Acts as a regulatory post-translational modification in signaling pathways. acs.orgnih.govrsc.org |

| Example of Function | Essential for the protective function of the DJ-1 protein. nih.govnih.gov |

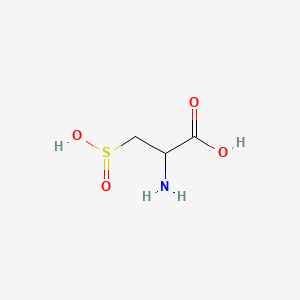

Structure

2D Structure

3D Structure

属性

IUPAC Name |

2-amino-3-sulfinopropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7NO4S/c4-2(3(5)6)1-9(7)8/h2H,1,4H2,(H,5,6)(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADVPTQAUNPRNPO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)O)N)S(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201336725 | |

| Record name | 2-Amino-3-sulfinopropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201336725 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>23 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID46500456 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

2381-08-0 | |

| Record name | Cysteine sulfinic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002381080 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Amino-3-sulfinopropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201336725 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CYSTEINESULFINIC ACID, (±)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UZY4HYK4ZX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Biosynthesis and Metabolic Pathways of Cysteine Sulfinic Acid

Cysteine Dioxygenase-Mediated Formation of Cysteine Sulfinic Acid

The principal route for this compound production in mammals is the irreversible oxidation of L-cysteine, a reaction catalyzed by the non-heme iron enzyme, cysteine dioxygenase (CDO). biorxiv.orgnih.gov This enzymatic conversion is the first and rate-limiting step in the primary pathway for cysteine catabolism, channeling cysteine towards the production of taurine (B1682933), pyruvate (B1213749), and sulfate (B86663). mdpi.comfrontiersin.org

Enzymatic Mechanisms of Cysteine Dioxygenase (CDO)

Cysteine dioxygenase is a highly conserved ~22.5 kDa protein that belongs to the cupin superfamily, characterized by a "jelly-roll" β-barrel topological fold. biorxiv.orgnih.govnih.gov The catalytic activity of CDO is centered around a mononuclear non-heme iron (Fe(II)) atom located in its active site. A distinctive feature of CDO's active site is the coordination of the iron center by a facial triad (B1167595) of three histidine residues (His-86, His-88, and His-140 in mouse CDO). mdpi.comfrontiersin.orgnih.govnih.gov This "His3 facial triad" is a deviation from the more common 2-His-1-carboxylate triad found in many other non-heme iron dioxygenases. mdpi.comfrontiersin.orgnih.gov

A crucial and unique feature of eukaryotic CDO is a post-translational modification forming a thioether bond between the side chains of Cys-93 and Tyr-157. nih.govfrontiersin.orgnih.govnih.gov This internal cysteinyl-tyrosine cofactor is located near the active site and is believed to play a significant role in the catalytic mechanism, potentially by modulating the redox potential of the active site. biorxiv.orgnih.gov

The catalytic cycle of CDO, while still a subject of active research, is understood to involve the following key steps:

Substrate Binding: The substrate, L-cysteine, binds to the Fe(II) center in the active site. biorxiv.org

Oxygen Binding: Molecular oxygen (O₂) binds to the iron center, forming a proposed iron(III)-superoxo species. researchgate.net

Intermediate Formation: A short-lived iron-oxygen intermediate is formed. researchgate.netoup.combiorxiv.org Spectroscopic and computational studies suggest this may be an iron(IV)-oxo intermediate that forms after the initial attack of the iron-bound dioxygen on the cysteine sulfur. researchgate.netbiorxiv.org

Oxygen Insertion: The enzyme facilitates the addition of two oxygen atoms from O₂ to the sulfur atom of the bound cysteine. biorxiv.org

Product Release: The product, this compound, is released from the active site, regenerating the Fe(II) resting state of the enzyme. nih.gov

| Feature | Description | Significance |

|---|---|---|

| Enzyme Family | Cupin superfamily, non-heme iron dioxygenase | Dictates the overall protein fold and catalytic strategy involving iron and oxygen. |

| Metal Cofactor | Mononuclear Iron (Fe(II)) | Central to binding both the cysteine substrate and molecular oxygen for catalysis. |

| Active Site Ligands | His3 facial triad (e.g., His-86, His-88, His-140) | Unusual coordination that influences the redox potential of the iron center and oxygen activation. mdpi.comfrontiersin.orgnih.gov |

| Post-Translational Modification | Cys93-Tyr157 thioether cross-link | Acts as an internal cofactor essential for full catalytic efficiency. nih.govfrontiersin.orgnih.gov |

| Key Intermediates | Iron(III)-superoxo, Iron(IV)-oxo species (proposed) | Transient species involved in the stepwise transfer of oxygen atoms to the cysteine thiol. researchgate.net |

Regulation of Cysteine Dioxygenase Activity and Gene Expression

To maintain cysteine homeostasis and prevent potential cytotoxicity from excess cysteine, the activity and concentration of CDO are tightly regulated. biorxiv.org This regulation occurs primarily at the post-translational level, responding rapidly to changes in intracellular cysteine concentrations. biorxiv.orgnih.gov

The primary mechanism for regulating CDO levels is through the ubiquitin-proteasome system. nih.govnih.govoup.com

Under low cysteine conditions: CDO is readily ubiquitinated, a process that marks the protein for degradation by the 26S proteasome. This leads to a rapid decrease in CDO levels, thus conserving cysteine for essential processes like protein and glutathione (B108866) synthesis. nih.govnih.gov

Under high cysteine conditions: The presence of high levels of its substrate, cysteine, specifically inhibits the ubiquitination of CDO. biorxiv.orgnih.gov This protective effect decreases the rate of its proteasomal degradation, leading to the accumulation of active CDO protein and an increased capacity to catabolize the excess cysteine. biorxiv.orgnih.gov

This substrate-specific stabilization is a highly unusual and robust regulatory mechanism, allowing for dramatic changes in hepatic CDO concentration within hours of a change in dietary protein intake. biorxiv.orgmdpi.com

While post-translational control is dominant, regulation of CDO gene expression also occurs. In some pathophysiological contexts, such as various cancers, the CDO1 gene promoter is subject to hypermethylation. oup.com This epigenetic silencing leads to the downregulation of CDO1 gene expression and a subsequent decrease in enzyme activity. oup.com Additionally, studies in C. elegans have shown that the cdo-1 gene is transcriptionally regulated by the hypoxia-inducible factor (HIF-1), suggesting a role for CDO in cellular responses to oxygen availability. frontiersin.org

| Regulatory Level | Mechanism | Condition | Outcome |

|---|---|---|---|

| Post-translational | Ubiquitin-Proteasome Degradation | Low intracellular cysteine | CDO is ubiquitinated and rapidly degraded, increasing its turnover. nih.govnih.gov |

| High intracellular cysteine | Cysteine inhibits CDO ubiquitination, stabilizing the protein and decreasing its turnover. biorxiv.orgnih.gov | ||

| Transcriptional/Epigenetic | Promoter Methylation | Observed in various cancers | Silencing of the CDO1 gene, leading to decreased CDO expression. oup.com |

| Transcriptional Activation | Hypoxia (in C. elegans) | Hypoxia-inducible factor (HIF-1) promotes cdo-1 transcription. frontiersin.org |

Alternative Pathways for this compound Formation

Beyond the primary CDO-mediated pathway, this compound can be formed through other mechanisms, including direct chemical oxidation and the action of specialized enzymes that target specific protein contexts.

Hydrogen Peroxide-Mediated Oxidation of Cysteine Thiols

Cysteine residues in proteins are susceptible to non-enzymatic oxidation by reactive oxygen species (ROS), such as hydrogen peroxide (H₂O₂). nih.govmdpi.com This process is a key component of redox signaling and can also occur under conditions of oxidative stress. The oxidation of a cysteine thiol (R-SH) by H₂O₂ proceeds in a stepwise manner. The initial reaction requires the deprotonation of the thiol to the more reactive thiolate anion (R-S⁻), which then acts as a nucleophile, attacking the H₂O₂ molecule. biorxiv.orgnih.gov This first two-electron oxidation step generates a highly reactive cysteine sulfenic acid (R-SOH). biorxiv.orgnih.govnih.gov If oxidant levels persist, this intermediate can be further oxidized by another molecule of H₂O₂ to form the more stable this compound (R-SO₂H). biorxiv.orgnih.gov A final oxidation step can produce the irreversible sulfonic acid (R-SO₃H) form. frontiersin.orgnih.gov

Role of Cysteine Sulfenic Acid as an Intermediate in Sulfinic Acid Formation

Cysteine sulfenic acid is a pivotal, albeit transient, intermediate in the oxidation pathway of cysteine. biorxiv.orgnih.govnih.gov Its formation represents a critical juncture where the fate of the cysteine residue is determined. biorxiv.org As a highly reactive species, sulfenic acid can undergo several reactions:

It can be reduced back to a thiol, often by cellular reductants like thioredoxin, completing a reversible signaling cycle. frontiersin.orgoup.com

It can react with a nearby thiol to form a disulfide bond, a common regulatory modification. biorxiv.orgnih.gov

Under conditions of sustained or high oxidative stress, it undergoes further oxidation by another oxidant molecule (e.g., H₂O₂) to yield this compound. nih.govoup.com

The progression from sulfenic to sulfinic acid is significant because, unlike sulfenic acid, the sulfinic acid form is generally not reducible by common cellular thiols like glutathione. frontiersin.org Its reduction back to a thiol requires a specific, ATP-dependent enzyme system involving sulfiredoxin, which is primarily known to act on peroxiredoxins. ewha.ac.kr For most other proteins, the formation of sulfinic acid is considered a largely irreversible modification under physiological conditions. oup.com

N-terminal Cysteine Oxidases (PCOs) in Protein Cysteine Sulfinylation

A specialized class of enzymes known as Plant Cysteine Oxidases (PCOs) in plants, and their functional analogs like cysteamine (B1669678) (2-aminoethanethiol) dioxygenase (ADO) in mammals, catalyze the specific oxidation of N-terminal cysteine residues on certain proteins. biorxiv.orgnih.gov These enzymes function as dioxygenases, converting the N-terminal cysteine directly to this compound. biorxiv.orgbiorxiv.org

This modification is a key step in the Cys/Arg branch of the N-degron pathway (formerly known as the N-end rule pathway), a system that regulates protein stability based on the identity of a protein's N-terminal amino acid. mdpi.comoup.com The process unfolds as follows:

A target protein is produced with an N-terminal methionine followed by cysteine (Met-Cys...).

Methionine aminopeptidases cleave the initial methionine, exposing the cysteine at the N-terminus. oup.com

PCOs then oxidize this newly exposed N-terminal cysteine to this compound. biorxiv.orgmdpi.com

The sulfinylated N-terminus is recognized by Arginyl-tRNA-protein transferase (ATE1), which adds an arginine residue to the N-terminus. biorxiv.orgbiorxiv.org

This arginylated N-terminus is now a degradation signal (a degron) recognized by specific ubiquitin ligases, leading to the ubiquitination and subsequent proteasomal degradation of the protein. frontiersin.orgnih.gov

In plants, PCOs act as oxygen sensors. Under normal oxygen levels (normoxia), PCOs are active, leading to the degradation of target proteins like the Group VII Ethylene Response Factor (ERF-VII) transcription factors. biorxiv.orgmdpi.com Under low oxygen conditions (hypoxia), PCO activity is reduced, stabilizing these transcription factors and allowing them to activate hypoxia-responsive genes. nih.govmdpi.com

Metabolic Precursors and Intracellular Cysteine Pools for this compound Synthesis

The biosynthesis of this compound is directly dependent on the availability of its metabolic precursor, the amino acid L-cysteine. The intracellular concentration of L-cysteine is a critical determinant for its own catabolism, and its levels are tightly regulated through a sophisticated network of synthetic, degradative, and transport pathways. semanticscholar.orgusda.gov This regulation ensures an adequate supply for essential cellular functions while preventing the accumulation of excess cysteine, which can be cytotoxic. usda.gov The formation of this compound, catalyzed by the enzyme cysteine dioxygenase (CDO), is the initial and rate-limiting step in the primary oxidative pathway of cysteine catabolism. wikipedia.orgnih.gov

The intracellular cysteine pool is maintained by several key sources:

De Novo Synthesis (Transsulfuration Pathway): Cysteine can be synthesized endogenously from the essential amino acid methionine. In this pathway, methionine is converted to homocysteine, which then undergoes a condensation reaction with serine to form cystathionine (B15957), a reaction catalyzed by cystathionine β-synthase. nih.gov Subsequently, cystathionine is cleaved by cystathionine γ-lyase to yield cysteine, α-ketobutyrate, and ammonia. nih.gov

Dietary Intake and Protein Turnover: Cysteine is considered a semi-essential amino acid and can be obtained directly from dietary protein sources. nih.gov The breakdown of intracellular proteins also contributes to the free cysteine pool.

Uptake and Reduction of Cystine: Cysteine is readily oxidized extracellularly to form cystine, a disulfide-linked dimer. Cells can import extracellular cystine through specific transporters, such as the system Xc⁻ antiporter. researchgate.net Once inside the cell, cystine is reduced to two molecules of cysteine, thereby contributing significantly to the intracellular pool. researchgate.netnih.gov

Glutathione Degradation: The tripeptide glutathione (GSH), synthesized from glutamate, cysteine, and glycine (B1666218), serves as a major intracellular reservoir of cysteine. semanticscholar.orgnih.govnih.gov The breakdown of glutathione can release its constituent amino acids, including cysteine, making it available for other metabolic processes. researchgate.net

The following table summarizes the primary sources contributing to the intracellular cysteine pool.

Table 1: Major Sources of Intracellular Cysteine

| Source | Description | Key Molecules Involved |

|---|---|---|

| De Novo Synthesis | Endogenous production via the transsulfuration pathway, converting methionine to cysteine. | Methionine, Homocysteine, Serine, Cystathionine |

| Dietary Intake | Direct absorption of cysteine from the diet. | Cysteine |

| Protein Turnover | Release of free cysteine from the degradation of cellular proteins. | Cysteine |

| Cystine Uptake | Import of extracellular cystine followed by intracellular reduction to cysteine. | Cystine, Cysteine |

| Glutathione Reservoir | Breakdown of the glutathione tripeptide to release constituent amino acids. | Glutathione, Cysteine |

The regulation of cysteine concentration is crucial, as high levels can be toxic. The mammalian liver, for instance, maintains its free cysteine pool within a narrow range, typically between 20 and 100 nmol/g of tissue. semanticscholar.orgnih.gov This homeostasis is achieved primarily by modulating the rates of cysteine's conversion into either this compound or glutathione.

Regulation of Cysteine Dioxygenase (CDO): The activity of CDO is highly responsive to intracellular cysteine levels. When cysteine concentrations rise, the rate of CDO protein degradation decreases. semanticscholar.orgnih.gov This stabilization of the enzyme leads to an increased capacity to catabolize excess cysteine into this compound. semanticscholar.org

Regulation of Glutathione (GSH) Synthesis: An increase in intracellular cysteine also drives its incorporation into glutathione. semanticscholar.orgnih.gov The enzyme glutamate-cysteine ligase (GCL), which catalyzes the first step in GSH synthesis, becomes more saturated with its substrate cysteine, leading to an increased rate of glutathione production. semanticscholar.org This pathway serves to both store cysteine in a non-toxic form and contribute to the cell's antioxidant capacity. nih.gov

These integrated pathways ensure that the synthesis of this compound proceeds in response to cysteine availability, forming a central part of the cellular strategy to manage sulfur amino acid metabolism.

Catabolism and Downstream Metabolic Fates of Cysteine Sulfinic Acid

Cysteine Sulfinic Acid Decarboxylase (CSAD)-Mediated Conversion

The decarboxylation pathway is a major route for this compound metabolism, responsible for the biosynthesis of hypotaurine (B1206854) and the physiologically vital compound, taurine (B1682933). This conversion is initiated by the enzyme this compound decarboxylase (CSAD).

The synthesis of taurine from this compound is a two-step process. First, this compound decarboxylase (CSAD), also known as sulfinoalanine decarboxylase, catalyzes the removal of a carboxyl group from this compound to form hypotaurine and carbon dioxide. wikipedia.orgwikipedia.org This reaction is considered a rate-limiting step in taurine biosynthesis. frontiersin.org

| Substrate | Enzyme | Product(s) |

|---|---|---|

| This compound | This compound Decarboxylase (CSAD) | Hypotaurine + CO₂ |

| Hypotaurine | Hypotaurine Dehydrogenase (putative) | Taurine |

This compound decarboxylase (CSAD) belongs to the family of pyridoxal-5'-phosphate (PLP)-dependent lyases, specifically the carboxy-lyases. wikipedia.orgmdpi.com As a PLP-dependent enzyme, it requires vitamin B6 as a cofactor for its catalytic activity. The enzyme catalyzes the decarboxylation of not only this compound but also L-cysteate (to form taurine directly) and L-aspartate (to form β-alanine). uniprot.org However, its primary physiological substrate is considered to be this compound. mdpi.com

The regulation of CSAD activity is multifaceted and crucial for controlling the flux of sulfur towards taurine production.

Phosphorylation: In the brain, CSAD activity is regulated by protein phosphorylation. The enzyme is activated under conditions that favor phosphorylation and inactivated by dephosphorylation. nih.govjneurosci.org Research indicates that Protein Kinase C (PKC) is responsible for the phosphorylation and activation of CSAD, while Protein Phosphatase 2C may be involved in its dephosphorylation. mdpi.comnih.govnih.gov Neuronal excitation can lead to increased CSAD phosphorylation and, consequently, enhanced taurine biosynthesis. nih.govjneurosci.org

Transcriptional Regulation by Bile Acids: In the liver, the expression of the CSAD gene is regulated by bile acids through a feedback mechanism involving nuclear receptors. nih.govnih.govillinois.edu Bile acids, particularly through the activation of the farnesoid X receptor (FXR), suppress the transcription of CSAD mRNA. nih.gov This suppression is mediated by the small heterodimer partner (SHP). Conversely, depletion of bile acids leads to increased CSAD mRNA expression. nih.govnih.gov This regulatory link connects taurine synthesis directly to its role in bile acid conjugation.

Substrate/Metabolite Inhibition: High concentrations of cysteine, the precursor to this compound, have been shown to inhibit CSAD activity in a concentration-dependent manner. nih.govresearchgate.net This suggests a potential feedback mechanism where the accumulation of the initial substrate in the pathway can downregulate a key downstream enzymatic step. researchgate.net

| Regulatory Mechanism | Effector | Effect on CSAD |

|---|---|---|

| Phosphorylation | Protein Kinase C (PKC) | Activation |

| Dephosphorylation | Protein Phosphatase 2C (PP2C) | Inactivation |

| Transcriptional Regulation | Bile Acids (via FXR/SHP) | Suppression of mRNA expression |

| Metabolite Inhibition | Cysteine | Inhibition |

Transamination Pathways of this compound to Pyruvate (B1213749) and Sulfate (B86663)

In addition to decarboxylation, this compound can be catabolized through a transamination pathway, which channels its carbon skeleton into central metabolism. nih.gov This reaction is catalyzed by aspartate aminotransferase (also known as glutamate-oxaloacetate transaminase). researchgate.netresearchgate.netacs.org In this reaction, the amino group of this compound is transferred to an α-keto acid, typically α-ketoglutarate, forming β-sulfinylpyruvate and glutamate. researchgate.net

Unlike the product of its decarboxylation, β-sulfinylpyruvate is an unstable intermediate. It undergoes spontaneous, non-enzymatic decomposition, yielding pyruvate and sulfite (B76179) (SO₃²⁻). nih.gov The pyruvate can then enter various metabolic pathways, such as gluconeogenesis or the citric acid cycle. The sulfite is rapidly oxidized to sulfate (SO₄²⁻) by the mitochondrial enzyme sulfite oxidase. researchgate.net This transamination pathway is a significant route for the production of inorganic sulfate from cysteine. nih.gov Studies suggest that while the decarboxylation pathway to taurine is typically dominant, the transamination pathway still accounts for a substantial portion of this compound catabolism. nih.gov

Interplay with Other Sulfur Amino Acid Metabolic Pathways

The metabolism of this compound is intrinsically linked to the broader metabolic network of sulfur-containing amino acids, primarily methionine and cysteine. This compound itself is a direct catabolite of cysteine. The formation of this compound is catalyzed by the enzyme cysteine dioxygenase (CDO), which oxidizes the thiol group of cysteine. nih.govwikipedia.org

The activity of CDO is highly regulated by the availability of cysteine; its expression and activity increase when cysteine levels are high, thereby channeling excess cysteine into catabolism via this compound. nih.govnih.govphysiology.org This positions this compound as a key gateway for the degradation of excess sulfur amino acids.

The synthesis of cysteine, in turn, is derived from the essential amino acid methionine through the transsulfuration pathway. researchgate.netkegg.jp In this pathway, methionine is converted to homocysteine, which then condenses with serine to form cystathionine (B15957), and finally, cysteine. researchgate.net Therefore, the catabolism of this compound represents the terminal steps in the oxidative degradation of the sulfur component of both methionine and cysteine, leading to the formation of the major excretable end products, taurine and sulfate. nih.gov The balance between the decarboxylation and transamination of this compound thus helps regulate the final disposition of this sulfur. nih.gov

Cysteine Sulfinic Acid As a Post Translational Modification of Proteins

Protein Cysteine Sulfinylation: Characterization and Functional Implications

Protein cysteine sulfinylation is the oxidation of a cysteine thiol group (-SH) to a sulfinic acid (-SO₂H). This modification is more stable than the initial sulfenic acid (-SOH) intermediate but less oxidized than the irreversible sulfonic acid (-SO₃H) state. The formation of cysteine sulfinic acid can significantly alter a protein's structure and function due to the introduction of a highly polar and negatively charged group.

Recent proteomics studies have identified hundreds of cellular proteins that undergo cysteine sulfinylation, underscoring its widespread nature. This modification is not merely a random consequence of oxidative stress but a controlled process that can modulate protein activity, protein-protein interactions, and subcellular localization.

One of the most well-characterized examples of functional regulation by cysteine sulfinylation is observed in the peroxiredoxin (Prx) family of antioxidant enzymes. elsevierpure.comnih.gov During their catalytic cycle of reducing peroxides, the active site cysteine of 2-Cys Prxs can become hyperoxidized to sulfinic acid. nih.govresearchgate.net This "overoxidation" leads to the inactivation of their peroxidase activity. However, this inactivation is not simply a loss of function. For some peroxiredoxins, the sulfinylated state induces a conformational change that converts the enzyme into a molecular chaperone, protecting other proteins from aggregation under stress conditions. elsevierpure.com This functional switch highlights how cysteine sulfinylation can expand the functional repertoire of a single protein.

Beyond the peroxiredoxins, cysteine sulfinylation has been shown to regulate the function of other proteins. For instance, the Parkinson's disease-associated protein DJ-1 is regulated by the selective sulfinylation of a conserved cysteine residue (C106), which is crucial for its protective role against oxidative stress-mediated apoptosis. nih.gov Similarly, sulfinylation has been implicated in the regulation of enzymes like matrilysin and nitrile hydratase. nih.gov

The functional consequences of cysteine sulfinylation are diverse and context-dependent, as illustrated in the table below.

| Protein | Effect of Sulfinylation | Functional Implication |

| Peroxiredoxins (2-Cys Prx) | Inactivation of peroxidase activity | Gain of molecular chaperone function, regulation of H₂O₂ signaling elsevierpure.comnih.govresearchgate.net |

| DJ-1 | Activation of protective function | Protection against oxidative stress-induced cell death nih.gov |

| Matrilysin | Regulation of enzymatic activity | Modulation of extracellular matrix remodeling |

| Nitrile Hydratase | Regulation of enzymatic activity | Control of nitrile metabolism |

Reversibility of Protein Cysteine Sulfinylation by Sulfiredoxin (Srx)

For a long time, the formation of this compound was considered an irreversible modification, marking a protein for degradation. The discovery of sulfiredoxin (Srx), an enzyme that specifically reduces this compound back to a thiol, fundamentally changed this paradigm and established cysteine sulfinylation as a reversible PTM. nih.govwikipedia.org

Sulfiredoxin Catalytic Mechanism and Substrate Specificity

Sulfiredoxin catalyzes the ATP-dependent reduction of protein cysteine sulfinic acids. nih.govnih.govewha.ac.kr The catalytic mechanism is a complex, multi-step process. In the case of peroxiredoxin reduction, the reaction involves the formation of a phosphoryl intermediate on the sulfinyl moiety of the substrate. nih.govnih.gov This is followed by a nucleophilic attack from the catalytic cysteine of sulfiredoxin, leading to the formation of a thiosulfinate intermediate. nih.govnih.gov The final step involves the reduction of this intermediate to regenerate the active cysteine in the substrate protein and the oxidized sulfiredoxin.

The regeneration of active sulfiredoxin itself requires a reducing agent. In yeast, this process involves the formation of an intramolecular disulfide bond in sulfiredoxin, which is then reduced by thioredoxin. nih.govnih.gov Mammalian sulfiredoxins lack the second cysteine residue and are thought to utilize a different recycling mechanism. nih.govnih.gov

A key feature of sulfiredoxin is its remarkable substrate specificity. While hundreds of proteins can be sulfinylated, sulfiredoxin exhibits a strong preference for reducing the sulfinic acid on typical 2-Cys peroxiredoxins. ewha.ac.krnih.gov This specificity is crucial for the precise regulation of peroxiredoxin activity and H₂O₂ signaling. However, recent studies suggest that sulfiredoxin may have other substrates beyond peroxiredoxins, expanding its potential regulatory roles. For example, sulfiredoxin has been shown to catalyze the deglutathionylation of various proteins, including actin and PTP1B, indicating a broader function in cellular redox regulation. nih.gov

Functional Consequences of Sulfiredoxin-Mediated Desulfinylation

The primary and most well-understood consequence of sulfiredoxin-mediated desulfinylation is the restoration of the peroxidase activity of 2-Cys peroxiredoxins. nih.govresearchgate.net This reactivation is critical for maintaining cellular antioxidant capacity and preventing the accumulation of damaging reactive oxygen species (ROS). By controlling the level of active peroxiredoxins, sulfiredoxin plays a pivotal role in redox homeostasis.

The reversible nature of peroxiredoxin sulfinylation, controlled by sulfiredoxin, allows for a dynamic regulation of intracellular hydrogen peroxide levels. Under low oxidative stress, peroxiredoxins efficiently remove H₂O₂. Under high H₂O₂, the temporary inactivation of peroxiredoxins via sulfinylation allows H₂O₂ to accumulate locally and function as a signaling molecule in pathways such as cell proliferation and immune responses. nih.govresearchgate.net Sulfiredoxin then acts as a "reset button," restoring the cell's full antioxidant potential once the signaling event has passed.

Furthermore, by reducing the sulfinylated, chaperone-active form of peroxiredoxins back to their peroxidase-active state, sulfiredoxin can modulate the cellular chaperone response to stress. elsevierpure.com Recent research has also implicated sulfiredoxin in the regulation of liver fibrosis through the desulfinylation of the phosphatase PTPN12, which in turn affects the NLRP3 inflammasome. nih.gov This highlights the expanding roles of sulfiredoxin-mediated desulfinylation in various disease-related pathways.

Irreversible Oxidation to Cysteine Sulfonic Acid

While this compound can be reversed by sulfiredoxin, it can also undergo further oxidation to form cysteine sulfonic acid (Cys-SO₃H), also known as cysteic acid. mdpi.comfrontiersin.orgnih.govrsc.org This higher oxidation state is generally considered to be a biologically irreversible modification. rsc.orgnih.gov The formation of cysteine sulfonic acid is often associated with severe oxidative stress and is considered a marker of oxidative damage to proteins. rsc.org

The conversion of a cysteine residue to sulfonic acid introduces a bulky, highly polar, and permanently negatively charged group, which can lead to significant and often detrimental changes in protein structure and function. frontiersin.orgrsc.org These changes can disrupt protein folding, abolish catalytic activity, and ultimately mark the protein for degradation by the cellular proteasome machinery.

In the context of peroxiredoxins, the irreversible oxidation of the active site cysteine to sulfonic acid represents a terminal inactivation of the enzyme. nih.gov Unlike the reversible sulfinylation that leads to a functional switch, sulfonylation results in a complete loss of peroxidase activity with no known cellular repair mechanism. nih.gov However, a study on yeast peroxiredoxin (Tsa1p) found that the sulfonated form, while losing its peroxidase activity, exhibited enhanced molecular chaperone activity. nih.gov This suggests that even this "irreversible" modification might have some regulated functional consequences, although it is generally viewed as a final step in the oxidative modification pathway.

The progression from a reversible sulfinic acid to an irreversible sulfonic acid highlights a critical threshold in the cellular response to oxidative stress. The balance between sulfiredoxin-mediated repair and further oxidation to sulfonic acid likely plays a significant role in determining cell fate under oxidative conditions.

Enzymatic Regulation of Cysteine Sulfinic Acid Metabolism and Protein Modification

Regulatory Roles of Cysteine Dioxygenase in Metabolic Homeostasis

Cysteine dioxygenase (CDO) is a non-heme iron enzyme that catalyzes the irreversible oxidation of L-cysteine to cysteine sulfinic acid, a pivotal first step in cysteine catabolism. wikipedia.org This enzymatic reaction is crucial for maintaining cysteine homeostasis, preventing the potential toxicity of elevated cysteine levels, and channeling sulfur into essential metabolic pathways. nih.gov The regulation of CDO is remarkably robust, allowing cells to adapt to wide fluctuations in dietary sulfur amino acid intake. nih.govgrantome.com

The primary mechanism for CDO regulation occurs at the level of protein turnover. wikipedia.org When intracellular cysteine concentrations are high, CDO is stabilized, leading to a decrease in its ubiquitination and subsequent degradation by the proteasome. wikipedia.orgsciopen.com Conversely, when cysteine levels are low, CDO is rapidly degraded. wikipedia.org This substrate-specific stabilization allows for a dramatic increase in hepatic CDO activity within hours of a high-protein meal. nih.gov In fact, CDO is one of the most highly regulated metabolic enzymes, with its concentration capable of changing up to 45-fold and its catalytic efficiency by up to 10-fold in response to dietary shifts. nih.gov

The product of the CDO reaction, this compound, stands at a metabolic crossroads. It can be further processed via two main pathways:

Taurine (B1682933) Biosynthesis: this compound is decarboxylated to hypotaurine (B1206854), which is then oxidized to taurine. wikipedia.orgnih.gov

Sulfate (B86663) Production: It can be transaminated to 3-sulfinylpyruvate, which spontaneously decomposes to pyruvate (B1213749) and sulfite (B76179). wikipedia.orgnih.gov The sulfite is then oxidized to sulfate by sulfite oxidase. wikipedia.orgnih.gov

Through these pathways, CDO-mediated metabolism is integral to a wide array of physiological processes, including bile acid conjugation, redox homeostasis, lipid metabolism, and fertility. sciopen.comnih.govnih.gov For instance, in adipose tissue, high cysteine levels drive CDO activity towards increased taurine production. wikipedia.org In the lung, CDO and sulfite oxidase are co-expressed in alveolar epithelial cells, suggesting an in-situ mechanism for producing sulfate, which is vital for detoxifying airborne xenobiotics and synthesizing structural proteoglycans. nih.govnih.govbmj.com Studies on mice lacking the CDO gene (CDO-/-) confirm its critical role; these mice have severely impaired taurine synthesis, elevated cysteine levels, and increased catabolism of cysteine through alternative pathways, leading to an overproduction of hydrogen sulfide. nih.govphysiology.org

| Regulatory Factor | Mechanism of Action | Metabolic Consequence | Physiological Role |

|---|---|---|---|

| High Intracellular Cysteine | Inhibits ubiquitination, reducing proteasomal degradation and stabilizing the enzyme. wikipedia.orgsciopen.com | Increased conversion of cysteine to this compound. wikipedia.org | Prevents cysteine toxicity; channels sulfur to taurine and sulfate synthesis. nih.gov |

| Low Intracellular Cysteine | Promotes ubiquitination and rapid proteasomal degradation. wikipedia.org | Decreased cysteine catabolism. | Conserves cysteine for protein synthesis and glutathione (B108866) production. scienceopen.com |

| Catalytic Turnover | Induces formation of a Cys93-Tyr157 crosslink cofactor. umass.edu | Enhances catalytic efficiency of the enzyme. nih.gov | Fine-tunes enzyme activity in response to substrate availability. |

| Tissue-Specific Expression | Expressed in liver, adipose tissue, brain, kidney, and lung. umass.eduplos.org | Varies between taurine or sulfate production depending on the cell type. wikipedia.org | Supports diverse functions like bile acid metabolism (liver), osmoregulation (brain), and detoxification (lung). sciopen.comnih.gov |

This compound Decarboxylase in Neurotransmission and Cellular Processes

This compound decarboxylase (CSAD), also known as sulfinoalanine decarboxylase, is a pyridoxal (B1214274) phosphate-dependent enzyme that catalyzes a key step in taurine biosynthesis: the decarboxylation of this compound to produce hypotaurine and carbon dioxide. wikipedia.orguniprot.org This reaction is often considered the rate-limiting step in the pathway that begins with CDO. frontiersin.orgresearchgate.net

The primary product, hypotaurine, is an important intermediate that is subsequently oxidized to taurine, though the exact enzymatic mechanism for this final step in mammals remains under investigation. nih.govnih.gov Taurine is one of the most abundant free amino acids in the central nervous system (CNS), where it performs a multitude of functions essential for neural health and activity. frontiersin.org

Beyond its role in neurotransmission, the CSAD pathway is crucial for various cellular protective processes:

Osmoregulation: Taurine is a major organic osmolyte in the brain, helping to regulate cell volume in response to osmotic stress. nih.govfrontiersin.org

Antioxidant Defense: Both hypotaurine and taurine possess antioxidant properties, protecting cells from damage induced by reactive oxygen species (ROS). frontiersin.org

Calcium Homeostasis: Intracellular taurine helps modulate calcium levels by, for instance, inhibiting its release from mitochondria, thereby preventing calcium overload and subsequent apoptosis. frontiersin.org

The distribution and activity of CSAD vary significantly among different tissues and species, which accounts for the differing capacities for endogenous taurine synthesis. frontiersin.org In organisms or tissues with low CSAD expression, dietary intake of taurine becomes essential. plos.org

| Substrate | Product | Cellular Process | Functional Significance |

|---|---|---|---|

| This compound | Hypotaurine | Taurine Biosynthesis | Serves as the direct precursor to taurine, a vital cytoprotective molecule. wikipedia.org |

| - | Taurine (via Hypotaurine) | Neurotransmission | Acts as an inhibitory neuromodulator, potentiating GABA-A and glycine (B1666218) receptors to prevent excitotoxicity. frontiersin.org |

| - | Taurine (via Hypotaurine) | Osmoregulation | Maintains cellular volume and integrity, particularly in the brain under osmotic stress. nih.gov |

| - | Hypotaurine & Taurine | Antioxidant Defense | Scavenges reactive oxygen species and protects against oxidative damage. frontiersin.org |

| - | Taurine (via Hypotaurine) | Calcium Modulation | Contributes to intracellular calcium homeostasis, preventing mitochondrial stress and apoptosis. frontiersin.org |

Sulfiredoxin in Redox Signaling and Stress Response

Sulfiredoxin (Srx) is a unique enzyme that plays a critical role in cellular redox signaling and antioxidant defense, primarily by reversing a specific oxidative modification of peroxiredoxins (Prxs). nih.govwikipedia.org Peroxiredoxins are a family of highly abundant antioxidant enzymes that reduce peroxides, such as hydrogen peroxide (H₂O₂). nih.gov During their catalytic cycle, a conserved cysteine residue in 2-Cys Prxs is oxidized to sulfenic acid (-SOH). nih.gov Under conditions of high oxidative stress, this sulfenic acid can be further oxidized to sulfinic acid (-SO₂H), a process known as hyperoxidation, which inactivates the enzyme. nih.govelsevierpure.com

The discovery of sulfiredoxin changed the long-held view that this sulfinic acid modification was an irreversible terminal event. wikipedia.org Srx specifically catalyzes the ATP-dependent reduction of the sulfinic acid on 2-Cys Prxs back to a functional sulfenic acid, which can then be fully reduced to a thiol, thereby restoring the peroxidase activity. wikipedia.orgnih.govelsevierpure.com This reactivation of Prxs is crucial for maintaining the cell's capacity to eliminate peroxides and protect against oxidative damage. nih.gov

The mechanism of Srx involves several steps:

Phosphorylation: Srx facilitates the transfer of the γ-phosphate from ATP to the sulfinic acid moiety of the hyperoxidized Prx, forming a sulfinic phosphoryl ester intermediate. elsevierpure.com

Thiosulfinate Formation: The catalytic cysteine of Srx attacks this intermediate, leading to the formation of a covalent thiosulfinate bond between Srx and Prx. nih.govovid.com

Recycling: The Srx is released, and the Prx is restored to its sulfenic acid form. The oxidized Srx is then recycled back to its reduced state by a reductant like thioredoxin. nih.gov

The reversible hyperoxidation of Prxs, controlled by Srx, acts as a "floodgate" in H₂O₂ signaling. researchgate.net When Prxs are inactivated by hyperoxidation, local H₂O₂ levels can rise, allowing H₂O₂ to act as a second messenger and oxidize specific downstream signaling proteins. researchgate.netresearchgate.net The subsequent reactivation of Prxs by Srx terminates the signal. researchgate.net Srx expression itself is often induced under conditions of oxidative stress, such as exposure to cigarette smoke, hyperoxia, or high glucose, frequently regulated by transcription factors like AP-1 and Nrf2. nih.govsci-hub.senih.govpnas.org This induction represents a key adaptive response to restore redox homeostasis. nih.gov Loss-of-function studies have shown that cells lacking Srx exhibit increased intracellular H₂O₂, accumulation of hyperoxidized Prxs, and enhanced apoptosis when exposed to even low levels of oxidative stress. nih.govresearchgate.net

| Function | Mechanism | Cellular Outcome |

|---|---|---|

| Reactivation of Peroxiredoxins | Catalyzes the ATP-dependent reduction of hyperoxidized (sulfinic acid) 2-Cys Prxs back to a functional state. wikipedia.orgelsevierpure.com | Restores cellular peroxidase capacity, enabling the removal of H₂O₂ and other peroxides. nih.gov |

| Regulation of Redox Signaling | Controls the "on/off" state of Prx activity, thereby modulating local H₂O₂ concentrations for signaling purposes. researchgate.net | Allows H₂O₂ to function as a second messenger, influencing pathways like MAP kinase signaling. nih.gov |

| Protection Against Oxidative Stress | Maintains the pool of active Prxs, preventing excessive accumulation of reactive oxygen species. nih.govresearchgate.net | Protects cells from oxidative damage and mitochondria-mediated apoptosis. nih.gov |

| Response to Stress Stimuli | Its expression is transcriptionally upregulated by various stressors, including oxidants and inflammatory signals. nih.govpnas.org | Provides an adaptive mechanism to enhance antioxidant defenses and promote cell survival. nih.gov |

Cross-talk with Other Thiol-based Post-translational Modifications

The formation of this compound on peroxiredoxins and its reversal by sulfiredoxin are part of a broader network of reversible, thiol-based post-translational modifications (PTMs) that collectively regulate protein function in response to cellular redox status. nih.gov This network includes other key modifications such as S-glutathionylation (formation of a mixed disulfide with glutathione) and S-nitrosylation (addition of a nitric oxide group). nih.govnih.gov Emerging evidence reveals significant cross-talk between these pathways, with sulfiredoxin playing a surprisingly versatile role.

S-glutathionylation is a reversible PTM that protects cysteine residues from irreversible oxidation and can modulate protein activity. nih.gov This modification occurs under conditions of oxidative or nitrosative stress. nih.gov The removal of the glutathione moiety, or deglutathionylation, is essential for restoring protein function. nih.gov Studies have identified sulfiredoxin as a novel deglutathionylating enzyme. nih.govnih.gov This activity appears to be distinct from its well-characterized role in reducing hyperoxidized Prxs. nih.gov Srx can catalyze the deglutathionylation of various proteins, including actin and protein tyrosine phosphatase 1B (PTP1B), thereby restoring their function. nih.gov This suggests Srx has a broad role in reversing oxidative modifications beyond the Prx family, positioning it as a central regulator of the "thiol switch" in cellular signaling. nih.gov

S-nitrosylation is another critical PTM involved in nitric oxide (NO) signaling. pnas.org S-nitrosylation of the active site cysteine of peroxiredoxin-2 (Prx2) inhibits its peroxidase activity, leading to an accumulation of cellular peroxides and increased oxidative stress. pnas.org Remarkably, sulfiredoxin has been identified as an enzyme capable of denitrosylating Prx2 in an ATP-dependent manner. pnas.org This discovery expands the function of Srx to combating not only oxidative stress but also nitrosative stress. By reactivating both hyperoxidized Prx (-SO₂H) and S-nitrosylated Prx (-SNO), Srx acts as a master regulator of Prx function, ensuring cellular protection against a wider range of reactive species. pnas.org The finding that S-nitrosylated Prx2 levels are elevated in Parkinson's disease brains underscores the potential pathological consequences when this cross-talk is dysregulated. pnas.org

This interplay demonstrates that the cellular response to redox stress is not managed by isolated pathways but by a coordinated network of thiol modifications. Sulfiredoxin's ability to reverse sulfinylation, glutathionylation, and nitrosylation on key target proteins highlights its central role in integrating these signals to maintain redox homeostasis and ensure cell survival. nih.govpnas.org

| Modification | Description | Enzyme Involved in Cross-talk | Mechanism of Cross-talk | Functional Consequence |

|---|---|---|---|---|

| S-Glutathionylation | Reversible formation of a mixed disulfide between a protein cysteine and glutathione (GSH). nih.gov | Sulfiredoxin (Srx) | Srx catalyzes the removal of the GSH moiety from glutathionylated proteins. nih.gov | Restores the function of target proteins (e.g., PTP1B), regulating cellular signaling under oxidative stress. nih.gov |

| S-Nitrosylation | Reversible covalent attachment of a nitric oxide (NO) group to a cysteine thiol. pnas.org | Sulfiredoxin (Srx) | Srx catalyzes the ATP-dependent denitrosylation of S-nitrosylated Peroxiredoxin-2. pnas.org | Reactivates Prx2, restoring its ability to combat both nitrosative and oxidative stress. pnas.org |

| Hyperoxidation (Sulfinylation) | Oxidation of a cysteine sulfenic acid (-SOH) to a sulfinic acid (-SO₂H). elsevierpure.com | Sulfiredoxin (Srx) | Srx reduces the sulfinic acid back to a sulfenic acid on 2-Cys Peroxiredoxins. elsevierpure.com | Regulates H₂O₂ signaling and maintains the primary antioxidant function of Prxs. nih.govresearchgate.net |

Functional Roles and Biological Significance of Cysteine Sulfinic Acid

Role in Cellular Redox Regulation and Oxidative Stress Response

Cysteine sulfinic acid (Cys-SO₂H), a post-translational modification, plays a critical role in cellular redox regulation and the response to oxidative stress. This modification arises from the oxidation of the thiol group of cysteine residues within proteins. While once considered a form of irreversible damage, it is now understood to be a dynamic and reversible modification that can modulate protein function in response to changing cellular redox environments.

Under conditions of oxidative stress, where there is an excess of reactive oxygen species (ROS), the thiol group of cysteine can be oxidized to sulfenic acid (-SOH), which can be further oxidized to sulfinic acid (-SO₂H) and sulfonic acid (-SO₃H). The formation of this compound can act as a protective mechanism, preventing the irreversible oxidation of the cysteine residue to sulfonic acid.

The reversibility of cysteine sulfinylation is a key aspect of its regulatory function. The enzyme sulfiredoxin can reduce this compound back to a thiol, allowing proteins to regain their original function once the oxidative stress has subsided. This enzymatic reduction highlights the role of this compound as a regulatory switch rather than mere damage. This reversible nature allows cells to sense and respond to fluctuations in ROS levels, thereby maintaining redox homeostasis.

The formation of this compound can also serve as a signal for the activation of cellular defense mechanisms against oxidative stress. For instance, the modification of specific proteins can trigger signaling cascades that lead to the upregulation of antioxidant enzymes and other protective molecules.

Modulation of Protein Activity and Function through Sulfinylation

The addition of a sulfinic acid group to a cysteine residue can significantly alter the structure and function of a protein. This modification, known as sulfinylation, can impact enzyme activity, protein-protein interactions, and protein localization. The introduction of the negatively charged and bulky sulfinic acid group can induce conformational changes that modulate the protein's biological activity.

Specific Examples: Peroxiredoxins (Prxs)

Peroxiredoxins are a family of ubiquitous antioxidant enzymes that play a crucial role in detoxifying peroxides. The catalytic cycle of typical 2-Cys peroxiredoxins involves the oxidation of a conserved cysteine residue to sulfenic acid. However, under high oxidative stress, this sulfenic acid can be further oxidized to sulfinic acid, leading to the inactivation of the enzyme. nih.gov This "hyperoxidation" serves as a floodgate mechanism, allowing local accumulation of H₂O₂ to act as a signaling molecule. The inactive, sulfinylated peroxiredoxin can then be reduced back to its active thiol form by the ATP-dependent enzyme sulfiredoxin, thus restoring its peroxidase activity. nih.govnih.gov This reversible sulfinylation of peroxiredoxins is a critical mechanism for regulating cellular signaling pathways that are sensitive to reactive oxygen species.

Specific Examples: DJ-1 Protein

The DJ-1 protein is a multifunctional protein implicated in various cellular processes, including transcriptional regulation and protection against oxidative stress. Loss-of-function mutations in the DJ-1 gene are linked to early-onset Parkinson's disease. A key feature of DJ-1 is the presence of a highly conserved cysteine residue (Cys106 in humans) that is susceptible to oxidation to sulfinic acid. nih.govnih.gov This oxidation is not a sign of damage but is crucial for the protein's protective functions. nih.govnih.gov The formation of this compound at Cys106 is thought to be a critical step in DJ-1's ability to respond to oxidative stress and protect cells from damage. nih.govnih.govnih.gov Studies have shown that the oxidation of Cys106 to sulfinic acid leads to the translocation of DJ-1 to the mitochondria, where it helps to maintain mitochondrial function and integrity under oxidative stress conditions. nih.govresearchgate.net

Specific Examples: Nitrile Hydratases

Nitrile hydratases are metalloenzymes that catalyze the hydration of nitriles to amides. The catalytic activity of these enzymes is dependent on the post-translational modification of cysteine residues in their active site. nih.govcambridge.org Specifically, two cysteine residues are oxidized to cysteine-sulfinic acid and cysteine-sulfenic acid. nih.govcambridge.org These modifications are essential for the enzyme's catalytic function. nih.govcambridge.org The sulfinic acid modification, in particular, is thought to play a role in coordinating the metal cofactor (either iron or cobalt) in the active site and may also be involved in the catalytic mechanism itself. nih.gov The formation of these oxidized cysteine species occurs spontaneously in the presence of oxygen and is a prerequisite for nitrile hydratase activity. nih.gov

Specific Examples: Protein Tyrosine Phosphatases

Protein tyrosine phosphatases (PTPs) are a family of enzymes that regulate a wide range of cellular processes by dephosphorylating tyrosine residues on target proteins. The catalytic activity of PTPs is dependent on a critical cysteine residue in their active site. This cysteine is highly susceptible to oxidation by reactive oxygen species, which can lead to the formation of a sulfenic acid intermediate. nih.gov This initial oxidation is reversible and serves as a key regulatory mechanism. However, further oxidation of the sulfenic acid to sulfinic or sulfonic acid can lead to irreversible inactivation of the phosphatase. nih.gov The reversible oxidation of the catalytic cysteine to a sulfenic acid, and its protection from further oxidation, is a crucial mechanism for modulating PTP activity and, consequently, the signaling pathways they control. In some cases, the formation of a sulfenyl-amide linkage can protect the catalytic cysteine from irreversible overoxidation. semanticscholar.org

Impact on Cellular Metabolism and Bioenergetics

This compound is a key intermediate in the metabolic pathway that leads to the synthesis of taurine (B1682933). smpdb.caresearchgate.netnih.gov This pathway, known as the this compound pathway, begins with the oxidation of cysteine to this compound by the enzyme cysteine dioxygenase. researchgate.nettaylorandfrancis.com this compound is then decarboxylated by sulfinoalanine decarboxylase to form hypotaurine (B1206854), which is subsequently oxidized to taurine. taylorandfrancis.comwikipedia.org

Taurine is one of the most abundant free amino acids in many tissues and plays a variety of important physiological roles, including osmoregulation, bile salt conjugation, and antioxidant defense. nih.gov Therefore, the formation of this compound is a critical step in maintaining cellular taurine levels and supporting these vital functions.

Involvement in Cell Signaling Pathways

The oxidation of cysteine residues in proteins is a fundamental mechanism in redox-dependent cell signaling. wikipedia.org this compound (Cys-SO₂H), formed from the oxidation of a cysteine thiol group, represents a key post-translational modification (PTM) in these pathways. wikipedia.orgresearchgate.net This modification, also known as sulfinylation, was once considered a largely irreversible consequence of oxidative stress, but is now recognized as a dynamic and regulated event that can modulate protein function and transmit cellular signals. researchgate.netresearchgate.net

The formation of this compound often proceeds through a highly reactive and transient intermediate, sulfenic acid (Cys-SOH), which is generated when a reactive cysteine thiol reacts with an oxidant like hydrogen peroxide (H₂O₂). nih.gov In the presence of excess oxidant, the sulfenic acid can be further oxidized to the more stable sulfinic acid. nih.govmdpi.com This conversion acts as a molecular switch, altering a protein's structure, activity, or interaction with other molecules.

A critical element in the signaling role of this compound is its reversibility. The enzyme sulfiredoxin (Srx) is known to catalyze the ATP-dependent reduction of this compound back to a thiol group in certain proteins, most notably in the peroxiredoxin (Prx) family of antioxidant enzymes. mdpi.comacs.org This enzymatic reversal demonstrates that sulfinylation is not simply damage but a controlled regulatory PTM. The dynamic balance between the formation of this compound under oxidative conditions and its reduction by enzymes like sulfiredoxin allows cells to respond to and recover from oxidative signals. nih.gov

Proteomic studies have identified hundreds of cellular proteins that undergo sulfinylation, highlighting its widespread importance in the "cysteine redoxome". nih.govrsc.org This modification has been shown to play a role in regulating diverse cellular processes, including the inactivation of protein-tyrosine phosphatases (PTPs), which are key regulators of phosphorylation-dependent signaling cascades. wikipedia.org

Table 1: Key Proteins and Molecules in this compound-Mediated Cell Signaling

| Protein/Molecule | Role in Signaling Pathway |

|---|---|

| Hydrogen Peroxide (H₂O₂) | A key signaling molecule and oxidant that initiates the oxidation of cysteine to sulfenic and sulfinic acids. nih.gov |

| Peroxiredoxins (Prxs) | Antioxidant enzymes whose activity is regulated by the sulfinylation of a key cysteine residue. wikipedia.orgacs.org |

| Sulfiredoxin (Srx) | An ATP-dependent enzyme that specifically reduces this compound in proteins like peroxiredoxins, restoring their function and demonstrating the reversibility of the modification. mdpi.comacs.org |

| Protein-Tyrosine Phosphatases (PTPs) | A family of signaling enzymes that can be inactivated by the oxidation of their catalytic cysteine to a sulfinic acid, thereby modulating phosphorylation cascades. wikipedia.org |

Role in Plant Stress Signaling

In plants, the formation of this compound is a sophisticated and integral part of stress signaling, particularly in sensing and responding to changes in oxygen availability (hypoxia). researchgate.netwikipedia.org This modification serves as a crucial link between environmental stimuli and physiological responses, challenging the view that it is an insignificant or irreversible oxidative mark. researchgate.netrsc.org

The formation of protein sulfinic acid in plants can occur through hydrogen peroxide-mediated oxidation, similar to other eukaryotes, or via a specific enzymatic pathway involving Plant Cysteine Oxidases (PCOs). researchgate.netwikipedia.org These PCOs are enzymes that act as molecular oxygen sensors. nih.govrsc.org They use molecular oxygen to catalyze the dioxygenation of an N-terminal cysteine residue on target proteins to form this compound. nih.govebi.ac.uk

A primary example of this regulatory system is the N-degron pathway (formerly known as the N-end rule pathway), which controls the stability of Group VII Ethylene Response Factor (ERF-VII) transcription factors. rsc.org Under normal oxygen levels (normoxia), PCOs are active and oxidize the N-terminal cysteine of ERF-VIIs. nih.gov This sulfinylation marks the ERF-VII proteins for subsequent ubiquitination and degradation by the proteasome. rsc.org

However, under low oxygen conditions, such as those caused by flooding or waterlogging, PCO activity decreases due to the lack of its oxygen co-substrate. nih.govrsc.org This leads to the stabilization of ERF-VII transcription factors, which can then activate the expression of genes that help the plant adapt to and survive the hypoxic stress. nih.gov This mechanism directly links the availability of cellular oxygen to a specific signaling outcome, demonstrating a precise role for this compound formation in plant stress adaptation. rsc.orgresearchgate.net This PCO-mediated oxygen-sensing function has been found to be conserved in early land plants and even algae, suggesting it is an ancient and fundamental signaling mechanism. ebi.ac.uknih.gov

Table 2: Components of this compound-Mediated Stress Signaling in Plants

| Component | Function in Plant Stress Signaling |

|---|---|

| Plant Cysteine Oxidases (PCOs) | A family of enzymes that act as oxygen sensors, catalyzing the formation of N-terminal this compound on target proteins. nih.govrsc.orgebi.ac.uk |

| Group VII Ethylene Response Factors (ERF-VIIs) | Transcription factors that are targeted by PCOs. Their stability is regulated by the sulfinylation of their N-terminal cysteine. nih.govrsc.org |

| N-degron Pathway | A protein degradation pathway that recognizes the oxidized N-terminal this compound on ERF-VIIs, leading to their degradation under normoxic conditions. rsc.org |

| Hypoxia | An environmental stress condition (low oxygen) that reduces PCO activity, leading to the stabilization of ERF-VIIs and the activation of anaerobic response genes. nih.govresearchgate.net |

Contributions to Natural Product Biosynthesis

This compound plays distinct and vital roles in the biosynthesis of several biologically important molecules, ranging from primary metabolites to post-translationally modified enzymes. Its contributions are primarily centered on its role as a metabolic intermediate and as a functional component of enzyme active sites.

One of the most well-documented roles of free this compound is as a key intermediate in the biosynthesis of taurine. wikipedia.orgnih.gov In this pathway, the enzyme cysteine dioxygenase (CDO) catalyzes the oxidation of L-cysteine to produce L-cysteine sulfinic acid. wikipedia.orgnih.gov This is the first committed step in the pathway. Subsequently, this compound is decarboxylated by the enzyme sulfinoalanine decarboxylase (also known as cysteine sulfinate decarboxylase) to form hypotaurine, which is then oxidized to yield the final product, taurine. researchgate.netnih.gov This pathway is the major route for taurine synthesis in mammals and other animals. researchgate.netresearchgate.net

In addition to its role as a free intermediate, this compound is also formed as a post-translational modification within the active sites of certain enzymes, where it is essential for catalysis. A prominent example is nitrile hydratase (NHase), a metalloenzyme that catalyzes the hydration of nitriles to amides. nsf.govfrontiersin.org The active site of NHase contains a metal ion (either Fe(III) or Co(III)) coordinated by three cysteine residues. nsf.gov Two of these cysteine ligands are post-translationally modified into cysteine-sulfinic acid and cysteine-sulfenic acid. nih.govnsf.gov These oxidized cysteine residues are not intermediates in the synthesis of a separate natural product, but rather are integral, permanent parts of the enzyme's catalytic machinery, directly participating in the chemical transformation of the nitrile substrate. acs.org

More recently, research into the biosynthesis of complex secondary metabolites has uncovered enzymes homologous to cysteine dioxygenase. For instance, the biosynthesis of the alkaloid altemicidin (B152019) involves an enzyme, SbzM, which is a CDO homolog. rsc.org This suggests that the enzymatic formation of this compound or related moieties may be a strategy used in nature to generate precursors or facilitate reactions in the assembly of complex alkaloids and other natural products. rsc.org

Table 3: Biosynthetic Roles of this compound

| Biosynthetic Product/System | Role of this compound | Key Enzymes Involved |

|---|---|---|

| Taurine | A key metabolic intermediate in the main biosynthetic pathway. researchgate.netnih.gov | Cysteine Dioxygenase (CDO), Sulfinoalanine Decarboxylase. wikipedia.orgnih.gov |

| Nitrile Hydratase (Enzyme) | A permanent, post-translationally modified residue (along with cysteine-sulfenic acid) in the enzyme's active site, essential for catalytic function. nih.govnsf.gov | Maturation factors involved in the post-translational oxidation of active site cysteines. nsf.gov |

| Altemicidin (Alkaloid) | Implicated as a likely intermediate generated by a CDO-homologous enzyme during the biosynthetic pathway. rsc.org | SbzM (a Cysteine Dioxygenase homolog). rsc.org |

Advanced Methodologies for Cysteine Sulfinic Acid Research

Proteomic Approaches for Global Identification of Sulfinylated Proteins

The global identification of proteins containing cysteine sulfinic acid (S-sulfinylation) is fundamental to understanding the breadth of its regulatory roles. Proteomic strategies have evolved to capture this specific oxidative post-translational modification (OxiPTM) on a large scale. A primary challenge is the selective enrichment of sulfinylated proteins or peptides from complex biological mixtures to enable their identification by mass spectrometry.

One common strategy involves a "tag-and-enrich" approach. This often begins with blocking all free, reduced cysteine thiols in a sample with an alkylating agent. Subsequently, a chemical probe that specifically reacts with the sulfinic acid moiety is introduced. These probes are often tagged with biotin (B1667282), allowing for the affinity purification of the labeled proteins or peptides using streptavidin-based chromatography. researchgate.netrsc.org

Another powerful technique utilizes genetically encoded probes. For instance, a modified version of the yeast AP-1-like (Yap1) transcription factor, which specifically reacts with sulfenic acids to form a mixed disulfide bond, has been adapted to trap S-sulfenylated proteins in vivo. researchgate.net Following trapping, the protein complexes can be isolated and the sulfinylated proteins identified by mass spectrometry. researchgate.net

Furthermore, chemoproteomic workflows have been developed using clickable, electrophilic probes. For example, a diazene-based probe containing an alkyne handle (DiaAlk) can selectively label sulfinic acids. flemingcollege.ca After labeling, a biotin azide (B81097) can be attached via a "click" reaction (copper(I)-catalyzed azide-alkyne cycloaddition), facilitating enrichment and subsequent proteomic analysis. flemingcollege.caacs.org These global approaches have successfully identified hundreds of S-sulfinylated proteins across various cell types and conditions, highlighting the widespread nature of this modification. flemingcollege.carsc.org

Table 1: Overview of Proteomic Strategies for Sulfinylated Protein Identification

| Strategy | Description | Key Features |

|---|---|---|

| Tag-and-Enrich | Free thiols are blocked, followed by labeling of sulfinic acids with a biotinylated probe and subsequent affinity purification. | Relies on specific chemical probes; enables enrichment from complex lysates. |

| Genetically Encoded Probes | Engineered proteins (e.g., Yap1C) trap sulfenylated proteins in vivo through disulfide bond formation. | Allows for in vivo trapping; avoids potential artifacts from cell lysis. |

| Chemoproteomics with Click Chemistry | Sulfinic acids are labeled with a probe containing a bio-orthogonal handle (e.g., alkyne), followed by attachment of an affinity tag (e.g., biotin) via click chemistry. | High specificity and efficiency of the click reaction; provides a stable covalent linkage. |

Mass Spectrometry Techniques for this compound Detection and Quantification

Mass spectrometry (MS) is the cornerstone for the definitive identification and quantification of post-translational modifications, including cysteine sulfinylation. In a typical "bottom-up" proteomics experiment, proteins are digested into peptides, which are then analyzed by MS. The oxidation of a cysteine residue to sulfinic acid results in a mass increase of 32 atomic mass units (amu), corresponding to the addition of two oxygen atoms. wikipedia.orgrsc.org

High-resolution mass spectrometers can accurately measure this mass shift, allowing for the identification of sulfinylated peptides. Tandem mass spectrometry (MS/MS) is then used to sequence the peptide and pinpoint the exact location of the modification. nih.gov In an MS/MS experiment, a specific peptide ion is isolated and fragmented, and the resulting fragment ions provide sequence information that confirms the site of sulfinylation. flemingcollege.ca

For quantitative analysis, stable isotope labeling techniques are often employed. Methods like Stable Isotope Labeling by Amino acids in Cell culture (SILAC) or isobaric tags for relative and absolute quantitation (iTRAQ) allow for the comparison of sulfinylation levels between different samples (e.g., treated vs. untreated cells). More recently, data-independent acquisition (DIA) methods are being adapted for redox proteomics, offering the potential for comprehensive and reproducible quantification of thiol modifications. nih.gov Another approach involves visible laser-induced dissociation (LID) implemented in a mass spectrometer, which, when combined with a chromophore-tagged probe, enhances the fragmentation and detection of derivatized peptides, improving sensitivity over conventional methods. nih.gov

Challenges in Mass Spectrometric Analysis of Cysteine Sulfinylation

Despite its power, MS analysis of cysteine sulfinylation is not without challenges. A primary issue is the potential for artificial oxidation of cysteine residues during sample preparation and analysis. wikipedia.orgrsc.org The lengthy procedures involved in protein extraction, digestion, and separation can expose samples to atmospheric oxygen, leading to non-biological oxidation and false-positive identifications. flemingcollege.ca

Another significant challenge is the inherent lability of the sulfinic acid modification under certain MS conditions. During fragmentation in the mass spectrometer, the sulfinic acid moiety can be prone to neutral loss, particularly the loss of a water molecule or sulfur dioxide, which can complicate spectral interpretation. rsc.org

Furthermore, the +32 amu mass shift of sulfinylation is isobaric with other modifications, such as S-sulfhydration (-SSH), where a sulfur atom is added to the thiol group. wikipedia.orgrsc.org This necessitates careful experimental design and high-resolution mass spectrometry to distinguish between these different modifications. The relatively low abundance of sulfinylation compared to unmodified cysteine also presents a sensitivity challenge, often requiring the enrichment strategies discussed in the previous section. rsc.org

Chemical Probes and Trapping Strategies for this compound Detection

The development of chemical probes that can selectively and covalently label this compound has been instrumental in advancing its study. wikipedia.orgsemanticscholar.org These probes are essential for the proteomic enrichment strategies mentioned earlier and for visualizing sulfinylated proteins in cells and tissues. The design of these probes typically involves a "warhead" that reacts specifically with the sulfinic acid and a "handle" for detection or purification. rsc.org

One of the first and most widely used classes of probes is based on the dimedone scaffold. researchgate.net Dimedone and its analogs react with the sulfenic acid intermediate, but their application has been extended to trapping sulfinic acids under specific conditions. nih.gov However, the selectivity of these probes can be a concern. semanticscholar.org

More recently, highly selective electrophilic probes have been developed. C-nitroso compounds and electron-deficient diazenes have shown excellent reactivity and selectivity for sulfinic acids over the more abundant and nucleophilic thiols. rsc.orgflemingcollege.ca For instance, a probe named NO-Bio, which combines a C-nitroso warhead with a biotin handle, has been developed for the selective detection of protein sulfinylation. rsc.org Similarly, the diazene-based probe DiaAlk has been used for the site-centric proteomic analysis of this modification. flemingcollege.ca

These probes are often coupled with bio-orthogonal handles, such as alkynes or azides, which allow for the subsequent attachment of reporter tags (e.g., fluorophores or biotin) via click chemistry. flemingcollege.canih.gov This two-step approach provides greater flexibility and minimizes potential steric hindrance from a bulky reporter group during the initial labeling step. acs.org

Table 2: Examples of Chemical Probes for this compound Detection

| Probe Class | Warhead Chemistry | Handle | Application |

|---|---|---|---|